N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a hydroxyethyl linker bridging a dimethylamino-substituted phenyl group and an adamantane carboxamide moiety. Adamantane derivatives are renowned for their lipophilic and rigid bicyclic structure, which often enhances blood-brain barrier penetration and receptor-binding affinity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-23(2)18-5-3-17(4-6-18)19(24)13-22-20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,19,24H,7-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSFBGFQJGUBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide typically involves multiple steps. One common approach is the alkylation of adamantane with a suitable halide, followed by the introduction of the carboxamide group. The dimethylamino phenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity: Naphthyl-containing analogs (e.g., AC1MODCX) exhibit higher lipophilicity than the dimethylamino-substituted compound, which may reduce aqueous solubility but enhance membrane permeability .
- Electron Effects: The dimethylamino group’s electron-donating nature may improve binding to serotonin or dopamine receptors compared to acetyl or ethyl substituents .
Physicochemical and Pharmacological Properties
While direct experimental data for the target compound are sparse, trends can be inferred from related molecules:
- Molecular Weight: Adamantane derivatives typically range between 300–400 g/mol. The dimethylamino-substituted compound (~375 g/mol) aligns with this range, suggesting moderate bioavailability.
- Solubility: The hydroxyethyl linker and dimethylamino group may enhance water solubility compared to naphthyl analogs. For instance, AC1MODCX’s logP is estimated to be ~4.5 (via computational models), whereas the dimethylamino variant’s logP could be ~3.8 .
- Receptor Affinity: Adamantane carboxamides often target viral proteins (e.g., influenza M2) or CNS receptors. The dimethylamino group’s basicity may favor interactions with neurotransmitter receptors, as seen in structurally related antipsychotics .
Research Findings and Limitations
- AC1MODCX (KS-000020F9): Preclinical studies highlight antiviral activity against RNA viruses, though efficacy data for the dimethylamino variant remain unpublished .
- Data Gaps: No peer-reviewed studies directly compare these compounds’ pharmacokinetics or toxicity. Current insights rely on computational modeling and fragmentary experimental reports.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide, also known by its CAS number 1421458-06-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H30N2O2
- Molecular Weight : 342.483 g/mol
- IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]adamantane-1-carboxamide
This compound features an adamantane core, which is known for its unique three-dimensional structure that can influence the biological activity of derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The dimethylamino group may enhance binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study on Similar Compounds : A related study investigated the cytotoxic effects of adamantane derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers (IC50 values ranging from 5 to 20 µM) .
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in various models:
- Oxidative Stress Studies : Research involving neuronal cell lines exposed to oxidative stress showed that derivatives with similar structures significantly reduced cell death, suggesting a protective mechanism against neurodegeneration. Specifically, compounds with longer alkyl chains exhibited enhanced neuroprotection .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | TBD | Enzyme inhibition, receptor modulation | Various |
| Related Adamantane Derivative | 10 | Apoptosis induction | Cancer cell lines |
| Dimethylaminophenyl Oxindole | 15 | Neuroprotection | Neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
